![molecular formula C12H6ClF3O2 B14053703 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride](/img/structure/B14053703.png)
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride
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Overview
Description
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride can be compared with other trifluoromethoxy-containing compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene . These compounds share the trifluoromethoxy group but differ in their core structures and reactivity. The naphthalene ring in this compound provides unique electronic and steric properties, making it distinct from other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the trifluoromethoxy group and the naphthalene ring, make it a valuable intermediate in various synthetic processes and research applications.
Biological Activity
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an antibacterial agent, its impact on enzyme inhibition, and its role in targeting specific cellular pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing naphthalene rings. For instance, naphthalene derivatives have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 1: Antibacterial Activity Comparison of Naphthalene Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Naphthalene-2-sulfonic acid | 16 | Escherichia coli |
1-Naphthol | 64 | Pseudomonas aeruginosa |
MIC = Minimum Inhibitory Concentration
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes critical for bacterial survival. For example, it has been tested against β-lactamase enzymes, which confer antibiotic resistance. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.
Case Study: Inhibition of β-lactamase
In vitro assays demonstrated that this compound had an IC50 value of approximately 0.5 µM against a common β-lactamase enzyme. This suggests that the compound could potentially restore the efficacy of β-lactam antibiotics when used in combination therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the trifluoromethoxy group or alterations in the carbonyl positioning can significantly impact potency and selectivity.
Table 2: SAR Analysis of Naphthalene Derivatives
Modification | Effect on Activity |
---|---|
Addition of methoxy group | Increased solubility and bioavailability |
Substitution at C3 position | Enhanced antibacterial potency |
Alteration of carbonyl group | Variable effects on enzyme inhibition |
Properties
Molecular Formula |
C12H6ClF3O2 |
---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
1-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-6-5-7-3-1-2-4-8(7)10(9)18-12(14,15)16/h1-6H |
InChI Key |
HICMUYRFYVSFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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